5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide
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Description
5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Structural Characterization
Synthesis Techniques
Research on compounds with structural similarities to “5-(4-fluorophenyl)-N-(2-methoxyphenethyl)oxazole-2-carboxamide” indicates a variety of synthesis methods that could be applicable for its preparation. For instance, efficient synthetic routes have been developed for oxazole derivatives, highlighting the potential for innovative synthesis of complex molecules (Luo et al., 2012).
Crystal Structure Analysis
Studies such as those on triazole derivatives offer insights into the structural characterization and the importance of crystal structure analysis for understanding molecular conformations and interactions (Hanif et al., 2011).
Biological Activity and Applications
Anticancer Potential
Several research efforts have focused on the synthesis and biological evaluation of oxazole derivatives as anticancer agents. These studies underline the significance of specific substitutions on the oxazole ring for enhancing cytotoxicity against cancer cell lines, suggesting avenues for the development of new anticancer therapies (Kumar et al., 2012).
Enzyme Inhibition
The exploration of oxazole compounds for their enzyme inhibition properties, including potential roles in controlling diseases like Alzheimer’s and diabetes, showcases the therapeutic potential of these molecules. Research into the enzymatic assay measurements and drug binding mechanisms could provide valuable information for the development of enzyme inhibitors (Saleem et al., 2018).
Molecular Interactions
Fluorescence Probes
Oxazole derivatives have been investigated for their utility as fluorescent probes for sensing pH changes and metal cations, indicating their potential application in diagnostic and imaging techniques (Tanaka et al., 2001).
Reactivity and Mechanism Studies
The reactivities of oxazole compounds, especially in the context of catalysis and molecular interactions, offer insights into the development of novel synthetic methodologies. The use of bidentate ligands to moderate the reactivity of gold carbenes, for example, demonstrates the intricate balance between structure and reactivity (Luo et al., 2012).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-16-5-3-2-4-13(16)10-11-21-18(23)19-22-12-17(25-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQXUUACJITOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.